![molecular formula C8H13IO2 B3116079 8-Iodo-1,4-dioxaspiro[4.5]decane CAS No. 213833-68-2](/img/structure/B3116079.png)
8-Iodo-1,4-dioxaspiro[4.5]decane
概要
説明
“8-Iodo-1,4-dioxaspiro[4.5]decane” is an intermediate in organic synthesis used in the production of pharmaceuticals . It has a molecular formula of C8H13IO2 . The average mass is 268.092 Da and the monoisotopic mass is 267.996002 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a spirocyclic compound with two oxygen atoms and one iodine atom . Spirocyclic compounds are a type of cyclic compound, or ring structure, consisting of two rings sharing one atom .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that dioxaspiro compounds can participate in a variety of chemical reactions. For instance, 1,4-Dioxa-8-azaspiro[4.5]decane was used in the synthesis of spirocyclotriphosphazenes .科学的研究の応用
Synthesis and Chemical Properties
Palladium-Catalysed Aminocarbonylation : Farkas et al. (2015) demonstrated that 6-(1-Iodovinyl)-1,4-dioxaspiro[4.5]decane can be aminocarbonylated using a palladium-phosphine precatalyst, leading to the formation of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides. This process highlights the compound's potential in complex organic synthesis (Farkas, Petz, & Kollár, 2015).
Bifunctional Synthetic Intermediate : Zhang Feng-bao (2006) identified 1,4-Dioxaspiro[4.5]decan-8-one, related to 8-Iodo-1,4-dioxaspiro[4.5]decane, as a useful intermediate in synthesizing organic chemicals like pharmaceuticals, liquid crystals, and insecticides (Zhang Feng-bao, 2006).
Applications in Nonlinear Optical Materials
- Nonlinear Optical Devices : Kagawa et al. (1994) explored 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) for its potential in nonlinear optical devices. Their study included material purification, single crystal growth, characterization, and second harmonic generation, demonstrating its applicability in this field (Kagawa et al., 1994).
Safety and Hazards
“8-Iodo-1,4-dioxaspiro[4.5]decane” is highly flammable, hazardous in case of skin contact, and toxic if inhaled or ingested . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
将来の方向性
特性
IUPAC Name |
8-iodo-1,4-dioxaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVFMHBEQNPBKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1I)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3116000.png)
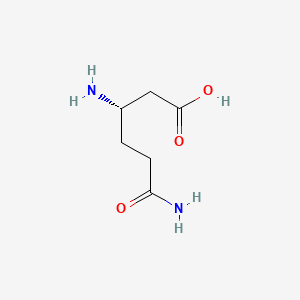

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid](/img/structure/B3116018.png)
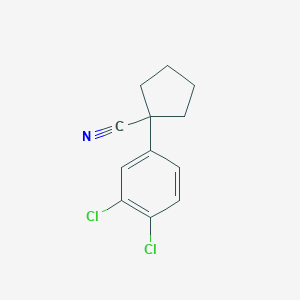
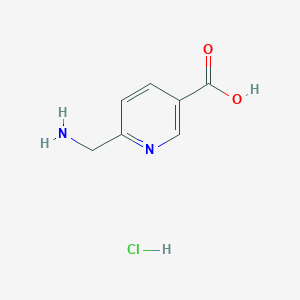
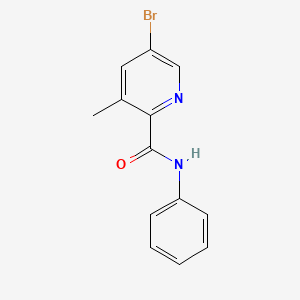
![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B3116047.png)
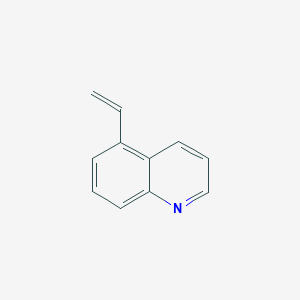


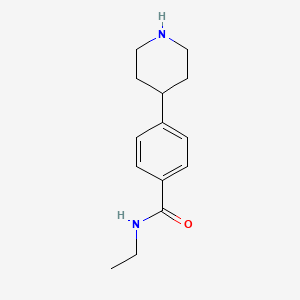
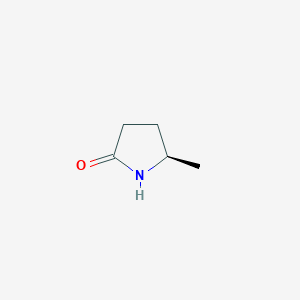
![[(1s,2r)-2-Aminocyclohexyl]methanol](/img/structure/B3116108.png)